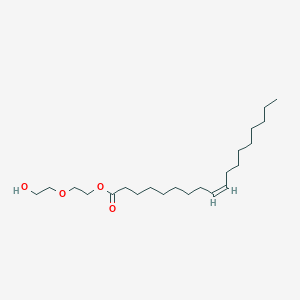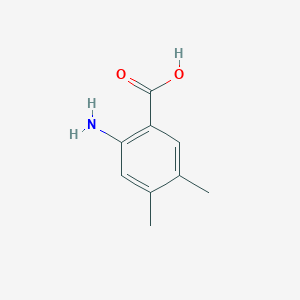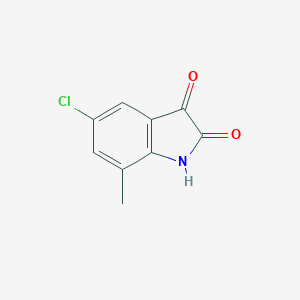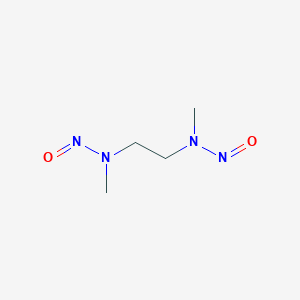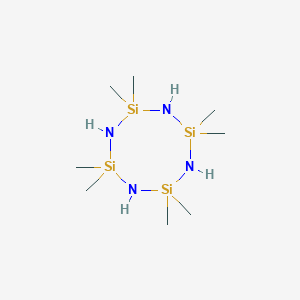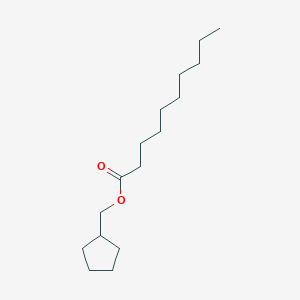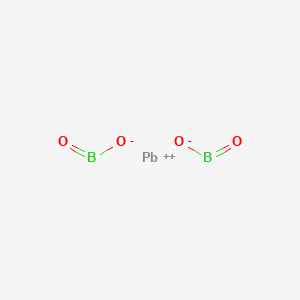![molecular formula C25H20N4O4 B086910 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide CAS No. 13753-72-5](/img/structure/B86910.png)
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide, also known as HONH-Ph-NH-CO-Nap-OCH3, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it useful in various applications such as biochemical research, drug development, and analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is not fully understood. However, it is believed that this compound acts as a chelating agent, forming a complex with metal ions such as copper and zinc. This complex formation leads to a change in the optical properties of the compound, making it useful in analytical chemistry applications.
Effets Biochimiques Et Physiologiques
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and antioxidant activities. These activities make it a potential candidate for the development of drugs for the treatment of various diseases such as arthritis and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is its high selectivity towards metal ions such as copper and zinc. This selectivity makes it useful in the determination of trace amounts of these metals in biological samples. Additionally, this compound has a high molar extinction coefficient, making it useful in spectrophotometric measurements. However, one of the limitations of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is its low solubility in water, which can make it challenging to use in some applications.
Orientations Futures
There are several future directions for the research of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3. One of the directions is the development of new synthetic routes for the compound that can improve its yield and solubility. Additionally, there is a need for more studies to understand the mechanism of action of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 and its potential applications in drug development. Furthermore, there is a need for more studies to investigate the biochemical and physiological effects of this compound to determine its potential use in the treatment of various diseases.
Conclusion
In conclusion, 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 is a synthetic compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it useful in various applications such as biochemical research, drug development, and analytical chemistry. The synthesis method of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 involves several steps, and it has been used in various scientific research applications. Although the mechanism of action and biochemical and physiological effects of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 are not fully understood, it has potential applications in drug development and the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 involves several steps. The first step is the preparation of 4-aminoacetophenone, which is then reacted with hydroxylamine hydrochloride to form 4-(hydroxyimino) acetophenone. The resulting compound is then reacted with 4-nitrobenzenediazonium chloride to form 4-(hydroxyiminomethyl)phenyl diazonium chloride. This compound is then reacted with 3-hydroxy-2-naphthoic acid to form 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3.
Applications De Recherche Scientifique
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 has been used in various scientific research applications. One of the significant applications is in the field of analytical chemistry, where it is used as a reagent for the determination of trace amounts of copper. 3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamideO-Nap-OCH3 has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Propriétés
Numéro CAS |
13753-72-5 |
|---|---|
Nom du produit |
3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
Formule moléculaire |
C25H20N4O4 |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
3-hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20N4O4/c1-33-20-12-10-18(11-13-20)27-25(31)22-14-17-4-2-3-5-21(17)23(24(22)30)29-28-19-8-6-16(7-9-19)15-26-32/h2-15,30,32H,1H3,(H,27,31) |
Clé InChI |
KHSLVOXXCDXGFS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C=NO |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



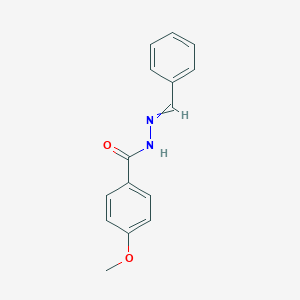
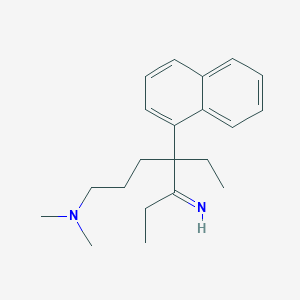
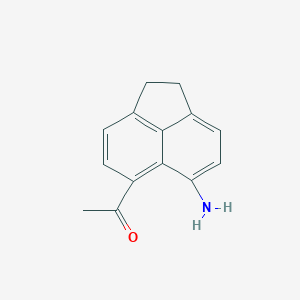
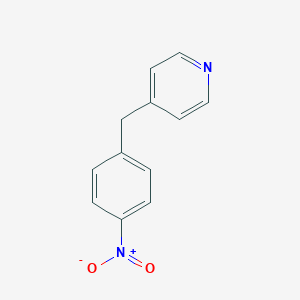

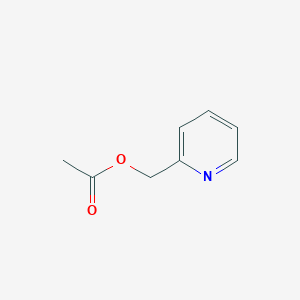
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
